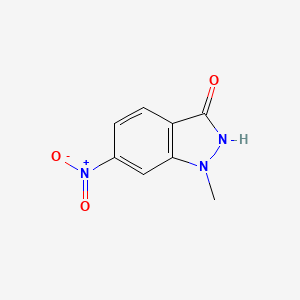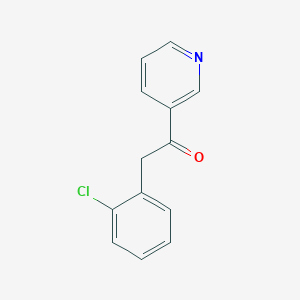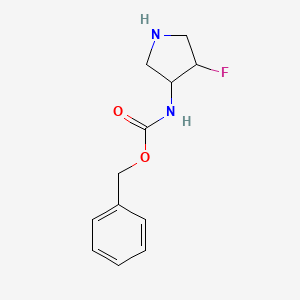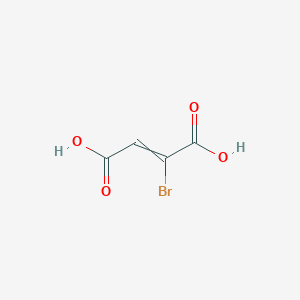
3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of β-amino acids It is characterized by the presence of an amino group, a hydroxy group, and two methyl groups attached to a phenyl ring, along with a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the esterification of 3,5-dimethylphenol in the presence of dimethylformamide, followed by subsequent reactions to introduce the amino and propanoic acid groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a bacterial metabolite and its potential effects on metabolic pathways.
Medicine: Investigated for its potential antioxidant and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It acts as a Bronsted base, accepting protons from donor molecules, and as a Bronsted acid, donating protons to acceptor molecules . Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the dimethyl groups.
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid: Similar structure but lacks the amino group.
3-(3,4-Dimethoxyphenyl)propanoic acid: Contains methoxy groups instead of hydroxy and amino groups.
Uniqueness
3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid is unique due to the presence of both amino and hydroxy groups along with two methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
682803-99-2 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
3-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(4-7(2)11(6)15)9(12)5-10(13)14/h3-4,9,15H,5,12H2,1-2H3,(H,13,14) |
Clé InChI |
KGWOMQVMJXBGRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12442307.png)
![Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hcl](/img/structure/B12442314.png)

![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]phenol](/img/structure/B12442328.png)
![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride](/img/structure/B12442336.png)
![3-Amino-5-[(trifluoromethyl)thio]benzoic acid](/img/structure/B12442347.png)
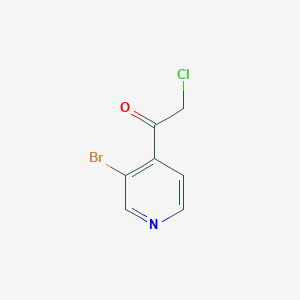
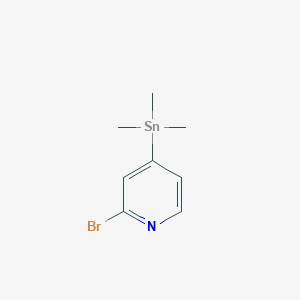
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
